MM-GBSA Binding Free Energy Advantage of SARS-CoV-2-IN-87 Over the Closest Analog SARS-CoV-2-IN-86
SARS-CoV-2-IN-87 demonstrated the lowest MM-GBSA binding free energy among the screened andrographolide derivatives, numerically superior to its closest analog SARS-CoV-2-IN-86 (PubChem CID: 2734589) across both nsp14 and nsp16 protein targets [1]. This lower energy value indicates a more thermodynamically favorable and stable protein-ligand complex, which is a key predictor of enhanced inhibitory potential in the absence of direct in vitro IC50 data [1].
| Evidence Dimension | MM-GBSA binding free energy |
|---|---|
| Target Compound Data | Lowest energy among all compounds tested (exact value not reported in abstract; full data in manuscript) |
| Comparator Or Baseline | SARS-CoV-2-IN-86 (PubChem CID: 2734589) and control inhibitor |
| Quantified Difference | 138968421 exhibited lower energy than both 2734589 and the control inhibitor |
| Conditions | MM-GBSA post-MD simulation analysis; nsp14 and nsp16 protein targets |
Why This Matters
Procurement of SARS-CoV-2-IN-87 over the analog SARS-CoV-2-IN-86 is justified by superior computational binding energetics, suggesting a higher probability of success in downstream in vitro validation assays.
- [1] Thomas J, Ghosh A, Ranjan S, Satija J. Cheminformatics approach to identify andrographolide derivatives as dual inhibitors of methyltransferases (nsp14 and nsp16) of SARS-CoV-2. Sci Rep. 2024 Apr 29;14(1):9801. View Source
